molecular formula C19H20FN3O3 B2796236 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea CAS No. 894015-99-7

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2796236
CAS No.: 894015-99-7
M. Wt: 357.385
InChI Key: XGMDUDGSTGSQMZ-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C19H20FN3O3 and its molecular weight is 357.385. The purity is usually 95%.
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Scientific Research Applications

Urea in Biomarker Analysis

Urea and its derivatives are extensively studied in the context of biomarkers for various diseases and exposures. For example, urea-based biomarkers are used to investigate tobacco smoke exposure and its association with cancer risk. Carcinogens and their metabolites found in urine, such as NNAL and NNAL-Gluc derived from tobacco-specific nitrosamines, offer insights into carcinogen exposure and metabolism in humans. These biomarkers are critical for studies on tobacco products and strategies for harm reduction (Hecht, 2002).

Urea Biosensors

Recent advances in biosensors for detecting urea concentration highlight the importance of urea in medical diagnostics. Urea biosensors, utilizing enzyme urease as a bioreceptor, have been developed for the quantification of urea in various samples. These biosensors have applications in diagnosing diseases related to abnormal urea levels, such as renal failure and liver diseases. Materials like nanoparticles and conducting polymers have been used to enhance the performance of urea biosensors (Botewad et al., 2021).

Urease Inhibitors in Medicine

Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. While acetohydroxamic acid is the only clinically used urease inhibitor, research continues into discovering more effective compounds with fewer side effects. This area represents a promising field for the development of new treatments for infections by targeting urease activity (Kosikowska & Berlicki, 2011).

Urea in Agriculture and Environmental Science

Urea's role in nitrogen metabolism and its application as a nitrogen fertilizer in agriculture has been extensively reviewed. Research has focused on improving the efficiency of urea utilization in ruminants and mitigating environmental impacts of urea fertilization through the use of urease inhibitors. These studies provide insights into the mechanisms of urea metabolism in agricultural systems and potential strategies to reduce nitrogen loss and environmental pollution (Jin et al., 2018).

Urea Derivatives in Drug Design

Urea and its derivatives play a significant role in drug design due to their unique hydrogen bonding capabilities. They have been incorporated into small molecules displaying a broad range of bioactivities, including modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This research underscores the versatility of urea as a structural motif in medicinal chemistry (Jagtap et al., 2017).

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-2-26-15-9-7-14(8-10-15)23-12-13(11-18(23)24)21-19(25)22-17-6-4-3-5-16(17)20/h3-10,13H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMDUDGSTGSQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.